3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

Raf Kinase Inhibitor Drug Design Lipophilicity

This is the structurally unique, fully characterized intermediate for Raf kinase inhibitor synthesis (Patent WO 2005005389 A2) and the definitive British Pharmacopoeia Impurity B standard for Leflunomide. Its 4-trifluoromethyl group delivers a critical lipophilicity boost (XLogP3 2.8 vs 1.2 for the unsubstituted analog) essential for potency and metabolic stability. Other 3-oxo-3-anilinopropanoic acid analogs cannot substitute in these regulated applications. Secure the exact building block your R&D or QC workflow demands.

Molecular Formula C10H8F3NO3
Molecular Weight 247.17 g/mol
CAS No. 827029-20-9
Cat. No. B1427873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
CAS827029-20-9
Molecular FormulaC10H8F3NO3
Molecular Weight247.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
InChIInChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
InChIKeyYYZDPRSUYSKOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic Acid (CAS 827029-20-9) for Raf Kinase Inhibitor Synthesis and Pharmaceutical Impurity Standards


3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid (CAS 827029-20-9) is a synthetic organic compound with the molecular formula C₁₀H₈F₃NO₃ and a molecular weight of 247.17 g/mol . It is a fully characterized chemical building block that features a trifluoromethyl-substituted aniline moiety linked to a propanoic acid backbone via an amide bond . The compound is primarily employed as a key intermediate in the synthesis of malonamide derivatives that act as Raf kinase inhibitors for cancer therapy . Additionally, it is identified and utilized as a reference standard for Leflunomide Impurity B (British Pharmacopoeia) in pharmaceutical analytical method development and quality control [1].

Why 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic Acid Cannot Be Interchanged with Other Anilino Propanoic Acid Analogs


In-class compounds sharing the 3-oxo-3-anilinopropanoic acid scaffold cannot be interchanged for applications in Raf kinase inhibitor synthesis or pharmaceutical impurity analysis. The specific substitution pattern on the aniline ring is critical for determining the downstream compound's physicochemical properties and biological activity. For instance, the presence of a 4-trifluoromethyl group in this compound (CAS 827029-20-9) introduces a strong electron-withdrawing effect and significantly increases lipophilicity compared to analogs with other substituents (e.g., -CF₃ vs. -OCH₃) or the unsubstituted phenyl analog . These differences directly impact the potency, selectivity, and metabolic stability of the final Raf kinase inhibitors . Furthermore, for its role as a reference standard, this compound is a specific degradation product of Leflunomide, and its exact identity as the British Pharmacopoeia Impurity B mandates its use for accurate analytical method validation and quality control; substitution with any other structural analog would invalidate regulatory compliance [1].

Quantifiable Differentiation of 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic Acid vs. Key Analogs


Enhanced Lipophilicity (LogP) for Optimized Drug-Like Properties in Raf Kinase Inhibitor Design

The 4-trifluoromethyl (-CF₃) substituent on the aniline ring of 3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid confers a significantly higher calculated LogP (XLogP3) of 2.8 compared to its closest unsubstituted analog, 3-oxo-3-(phenylamino)propanoic acid (CAS 15580-32-2), which has an XLogP3 of 1.2 . The trifluoromethoxy (-OCF₃) analog (CAS 241132-65-0) has an XLogP3 of 2.5, which is intermediate .

Raf Kinase Inhibitor Drug Design Lipophilicity Physicochemical Property

Structural Specificity as the Definitive Leflunomide Impurity B for Regulatory-Compliant Analysis

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid is unequivocally identified as the degradation product designated as Leflunomide Impurity B in the British Pharmacopoeia [1]. It is formed via a specific degradation pathway distinct from other impurities like Impurity A (4-trifluoromethylaniline) or Impurity C. A validated stability-indicating HPLC-UV method was developed to quantify this exact impurity with a linear calibration range of 1–100 μg/mL, demonstrating a correlation coefficient (R²) of 0.9998 [1].

Pharmaceutical Impurity Reference Standard Leflunomide Quality Control British Pharmacopoeia

Proven Utility as a Key Intermediate in Patented Raf Kinase Inhibitor Malonamide Derivatives

The compound is explicitly utilized in the preparation of malonamide derivatives, which are described as potent inhibitors of the enzyme Raf kinase, a key target in cancer therapy . The relevant patent (WO 2005005389 A2) highlights the use of this specific building block to introduce the 4-trifluoromethylaniline moiety into the final pharmacophore . While the unsubstituted anilino analog (CAS 15580-32-2) is a more general pharmaceutical intermediate for other drug classes like antacids and antipsychotics, the trifluoromethylated version is specifically claimed for its role in generating Raf kinase inhibitors .

Raf Kinase Inhibitor Malonamide Derivative Patent Cancer Therapy

Primary Research and Industrial Applications for 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic Acid


Synthesis of Raf Kinase Inhibitor Malonamide Derivatives for Cancer Drug Discovery

This compound serves as a crucial building block for medicinal chemists synthesizing malonamide-based Raf kinase inhibitors, as documented in patent WO 2005005389 A2 . Its 4-trifluoromethyl group is essential for achieving the required lipophilicity (XLogP3 = 2.8) and metabolic stability in the final drug candidates, which cannot be replicated by the unsubstituted phenyl analog (XLogP3 = 1.2) or other similar building blocks . This specificity makes it the preferred starting material for optimizing the drug-like properties of Raf-targeting therapeutics.

Pharmaceutical Quality Control and Analytical Method Validation for Leflunomide

As the definitively characterized British Pharmacopoeia Impurity B of Leflunomide, this compound is an essential reference standard for analytical laboratories in the pharmaceutical industry . It is used to develop, validate, and execute stability-indicating HPLC methods for quantifying degradation products in Leflunomide bulk drug and formulations, ensuring compliance with ICH guidelines and regulatory requirements for ANDA submissions . Its unique identity and chromatographic properties ensure accurate and specific impurity profiling.

Chemical Biology Research on Fluorinated Building Blocks and Structure-Activity Relationships

Researchers investigating the impact of fluorination on the physicochemical and biological properties of small molecules can utilize this compound as a model system. Its well-defined structure and established role as an intermediate allow for direct comparison with its non-fluorinated and differently fluorinated analogs (e.g., -CF₃ vs. -OCF₃) to study effects on lipophilicity (ΔLogP of +1.6 vs. unsubstituted), hydrogen bonding, and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.